2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
CAS No.: 900003-66-9
Cat. No.: VC5284099
Molecular Formula: C23H21N3O3
Molecular Weight: 387.439
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900003-66-9 |
|---|---|
| Molecular Formula | C23H21N3O3 |
| Molecular Weight | 387.439 |
| IUPAC Name | 2-(7-ethoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
| Standard InChI | InChI=1S/C23H21N3O3/c1-2-28-21-11-5-9-17-19-13-18(16-8-3-4-10-20(16)27)25-26(19)23(29-22(17)21)15-7-6-12-24-14-15/h3-12,14,19,23,27H,2,13H2,1H3 |
| Standard InChI Key | BBPGRYHTHQBEIY-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CN=CC=C5 |
Introduction
2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]13oxazin-2-yl)phenol is a complex organic compound belonging to the class of heterocyclic molecules. It features a pyrazolo[1,5-c] oxazine core, which is known for its diverse biological activities and potential therapeutic applications. This compound is significant in medicinal chemistry due to its potential interactions with biological targets.
Synthesis of 2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]13oxazin-2-yl)phenol
The synthesis of this compound typically involves several steps starting from readily available precursors. Maintaining specific reaction conditions (temperature, time, and concentration) is crucial for optimizing yields. The synthesis process often includes multi-step organic reactions, such as condensation and cyclization reactions, followed by purification techniques like chromatography to ensure high purity.
Synthesis Steps:
-
Starting Materials: The synthesis begins with appropriate precursors, which are selected based on their availability and reactivity.
-
Reaction Conditions: Specific conditions such as temperature, solvent, and catalysts are optimized to facilitate the desired reactions.
-
Purification: Techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to assess purity and structural integrity.
Potential Applications and Biological Activities
This compound is of interest in medicinal chemistry due to its potential biological activities. It may exhibit anticancer properties and interact with various biological targets, although specific mechanisms of action are not fully elucidated. Further research is needed to explore its therapeutic potential.
Potential Applications:
-
Anticancer Agent: Preliminary studies suggest potential as an anticancer agent.
-
Biological Interactions: May interact with various biological targets, influencing cellular processes.
Chemical Reactions and Modifications
2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]13oxazin-2-yl)phenol can undergo various chemical reactions characteristic of its functional groups. These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
Types of Reactions:
-
Substitution Reactions: Involving the replacement of functional groups.
-
Cyclization Reactions: Forming new rings to modify the compound's structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume